molecular formula C17H25N3O B11733886 N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11733886
M. Wt: 287.4 g/mol
InChI Key: MFPWAVNYJUJBSZ-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The final step involves the alkylation of the pyrazole derivative with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
  • N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-imidazole-4-amine
  • N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-triazole-4-amine

Uniqueness

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, or specific activity against certain biological targets.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C17H25N3O/c1-5-21-16-8-6-15(7-9-16)10-18-17-12-20(11-13(2)3)19-14(17)4/h6-9,12-13,18H,5,10-11H2,1-4H3

InChI Key

MFPWAVNYJUJBSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)CC(C)C

Origin of Product

United States

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